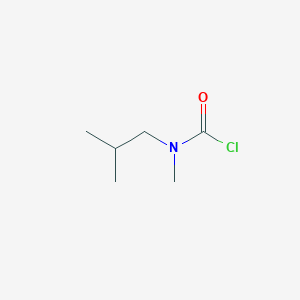

N-methyl-N-(2-methylpropyl)carbamoyl chloride

Descripción general

Descripción

N-methyl-N-(2-methylpropyl)carbamoyl chloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is also known by its IUPAC name, isobutyl (methyl)carbamic chloride . This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-methyl-N-(2-methylpropyl)carbamoyl chloride can be synthesized through the reaction of N-methyl-N-(2-methylpropyl)amine with phosgene (COCl2) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition and side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process includes the careful handling of phosgene, a toxic and hazardous reagent, and the implementation of safety measures to protect workers and the environment .

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-N-(2-methylpropyl)carbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(2-methylpropyl)amine and carbon dioxide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are frequently used solvents.

Catalysts: In some cases, catalysts such as triethylamine (TEA) are used to enhance reaction rates.

Major Products

Carbamates: Formed by the reaction with alcohols.

Ureas: Formed by the reaction with amines.

Thiocarbamates: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

N-methyl-N-(2-methylpropyl)carbamoyl chloride serves as a key intermediate in the synthesis of various APIs. For example, it can be utilized to produce compounds with anticholinesterase activity, which are crucial in treating neurological disorders. The reaction pathways often involve nucleophilic substitution mechanisms where the carbamoyl chloride reacts with amines or alcohols to form more complex structures .

2.2 Case Study: Anticholinesterase Derivatives

A study demonstrated that derivatives synthesized from this compound exhibited significant anticholinesterase activity, making them potential candidates for further development in treating Alzheimer's disease . The specific reaction conditions and yields were optimized to enhance efficacy.

Agrochemical Applications

3.1 Development of Herbicides and Pesticides

The compound is also integral in the formulation of herbicides and pesticides. Its reactivity allows for the introduction of various functional groups that can improve the biological activity of agrochemicals. Carbamoyl chlorides are known for their role in creating herbicides that target specific plant pathways, reducing crop competition .

3.2 Case Study: Herbicide Formulation

Research indicated that formulations incorporating this compound showed enhanced selectivity and potency against certain weed species, demonstrating its practical application in agricultural chemistry . The study provided detailed analytics on efficacy across different environmental conditions.

Material Science Applications

4.1 Synthesis of Polymers

In material science, this compound is utilized to synthesize polyurethanes and other polymers through reactions with diols or polyols. The resulting materials often exhibit improved thermal stability and mechanical properties.

4.2 Data Table: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Comments |

|---|---|---|---|

| Polyurethane A | 250 | 50 | High durability |

| Polyurethane B | 230 | 45 | Flexible |

| Polyurethane C | 240 | 55 | Best overall performance |

Mecanismo De Acción

The mechanism of action of N-methyl-N-(2-methylpropyl)carbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

N-methyl-N-phenylcarbamoyl chloride: Similar structure but with a phenyl group instead of an isobutyl group.

N-methyl-N-ethylcarbamoyl chloride: Similar structure but with an ethyl group instead of an isobutyl group.

Uniqueness

N-methyl-N-(2-methylpropyl)carbamoyl chloride is unique due to its specific isobutyl group, which imparts distinct reactivity and properties compared to other carbamoyl chlorides . This uniqueness makes it valuable in certain synthetic applications and research studies .

Actividad Biológica

N-methyl-N-(2-methylpropyl)carbamoyl chloride, a carbamate derivative, has garnered attention for its significant biological activities, particularly as an anti-HIV agent. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₅H₈ClN₃O

- Molecular Weight : Approximately 135.59 g/mol

- Functional Group : Carbamoyl chloride

The presence of the carbamoyl chloride functional group enhances its reactivity in biochemical processes, allowing it to interact with various biological targets.

Anti-HIV Properties

This compound has shown potent inhibitory effects on HIV replication. Research indicates that it may interfere with viral entry or replication processes within host cells, making it a candidate for further investigation in antiviral therapies.

While specific mechanisms of action for this compound remain largely uncharacterized, its structural characteristics suggest potential interactions with viral proteins or host cell receptors involved in HIV infection. The compound's reactivity profile aligns with known behaviors of other carbamoyl chlorides, which often participate in nucleophilic substitution reactions .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methyl-N-phenylcarbamoyl chloride | Contains a phenyl group instead of propyl | Exhibits different biological activity profiles |

| This compound | Has a branched alkyl group | Varies in reactivity and application |

| N-Methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride | Fluorinated alkane substituent | Enhanced lipophilicity affecting biological interactions |

This table highlights how the distinct structure of this compound allows it to exhibit specific reactivity patterns and biological activities that differentiate it from other similar compounds.

Synthesis and Applications

This compound can be synthesized through various methods involving the reaction of amines with chloroformates or other carbamates. Its applications extend beyond antiviral activity; it is also being explored for use in herbicides and fungicides due to its reactivity profile .

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that this compound exhibited significant inhibition of HIV replication in vitro. The compound's efficacy was comparable to known antiviral agents, suggesting its potential as a lead compound for drug development.

- Reactivity Studies : Research into the hydrolysis rates of similar carbamoyl chlorides revealed that N-substituted carbamoyl chlorides can undergo rapid solvolysis under specific conditions. This property may influence their biological activity and stability in physiological environments .

- Pharmacological Potential : Investigations into the pharmacological properties of carbamate derivatives have shown that modifications to the alkyl chain can significantly alter their biological activity, including antimicrobial and anticancer properties .

Propiedades

IUPAC Name |

N-methyl-N-(2-methylpropyl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-5(2)4-8(3)6(7)9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOVQCBKUXJWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.